molecular formula C4H7BrMgO2 B069871 (1,3-Dioxolan-2-ylmethyl)magnesium bromide CAS No. 180675-22-3

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

Cat. No.: B069871
CAS No.: 180675-22-3
M. Wt: 191.31 g/mol
InChI Key: IERSPCAGKAOLSQ-UHFFFAOYSA-M
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Description

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent, which is widely used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is known for its utility in preparing various intermediates and complex molecules.

Mechanism of Action

Target of Action

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation. They are highly reactive and can react with a variety of functional groups.

Mode of Action

The mode of action of this compound involves the nucleophilic attack on electrophilic carbon atoms present in carbonyl groups . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom that is present within the polar bond of a carbonyl group. This results in the formation of a new carbon-carbon bond.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the creation of new carbon-carbon bonds. This allows for the synthesis of complex organic molecules from simpler precursors .

Action Environment

The action of this compound is sensitive to environmental factors. It is sensitive to air and moisture . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions to prevent reaction with water or oxygen .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is typically prepared by reacting (1,3-Dioxolan-2-ylmethyl) bromide with magnesium in the presence of an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred continuously to ensure complete reaction of the starting materials.

Chemical Reactions Analysis

Types of Reactions: (1,3-Dioxolan-2-ylmethyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reagents that react with this compound to form alcohols.

    Electrophiles: Various electrophiles such as alkyl halides can react with this Grignard reagent under controlled conditions.

Major Products:

    Alcohols: The reaction with carbonyl compounds typically yields alcohols.

    Substituted Compounds: Reactions with electrophiles can produce a variety of substituted organic compounds.

Scientific Research Applications

(1,3-Dioxolan-2-ylmethyl)magnesium bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and intermediates.

    Biology: It can be used to prepare radiolabeled compounds for biological studies.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

  • (1,3-Dioxan-2-ylethyl)magnesium bromide
  • 2-Thienylmagnesium bromide
  • 2-(2-Bromoethyl)-1,3-dioxolane
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness: (1,3-Dioxolan-2-ylmethyl)magnesium bromide is unique due to its specific structure, which allows it to form stable intermediates and products in organic synthesis. Its reactivity and selectivity make it a valuable reagent in the preparation of complex molecules.

Properties

IUPAC Name

magnesium;2-methanidyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERSPCAGKAOLSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401185
Record name (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180675-22-3
Record name (1,3-Dioxolan-2-ylmethyl)magnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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